molecular formula C23H24N6O B10927460 6-cyclopropyl-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10927460
M. Wt: 400.5 g/mol
InChI Key: PGAZNIUDMWVSTJ-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-N~4~-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BENZYL]-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-N~4~-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BENZYL]-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This step involves the cyclization of appropriate precursors under specific conditions, such as using a base like potassium carbonate (K~2~CO~3~) in a solvent like dimethyl sulfoxide (DMSO).

    Introduction of the cyclopropyl group: This can be achieved through a substitution reaction using cyclopropyl halides in the presence of a suitable catalyst.

    Attachment of the benzyl group: This step involves the reaction of the pyrazolo[3,4-b]pyridine core with a benzyl halide derivative containing the pyrazole moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-N~4~-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BENZYL]-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)

    Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)

    Substitution: Various halides, bases, and acids depending on the specific substitution reaction

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

6-CYCLOPROPYL-N~4~-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BENZYL]-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-N~4~-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BENZYL]-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridine derivatives: These compounds share the same core structure and may exhibit similar biological activities.

    Cyclopropyl-containing compounds: These compounds contain a cyclopropyl group, which can influence their chemical and biological properties.

    Benzyl-substituted pyrazoles: These compounds have a benzyl group attached to a pyrazole ring, similar to the compound .

Uniqueness

6-CYCLOPROPYL-N~4~-[4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BENZYL]-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C23H24N6O

Molecular Weight

400.5 g/mol

IUPAC Name

6-cyclopropyl-N-[[4-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H24N6O/c1-14-10-15(2)29(27-14)18-8-4-16(5-9-18)12-24-23(30)19-11-21(17-6-7-17)26-22-20(19)13-25-28(22)3/h4-5,8-11,13,17H,6-7,12H2,1-3H3,(H,24,30)

InChI Key

PGAZNIUDMWVSTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)CNC(=O)C3=CC(=NC4=C3C=NN4C)C5CC5)C

Origin of Product

United States

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